Pedilstatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

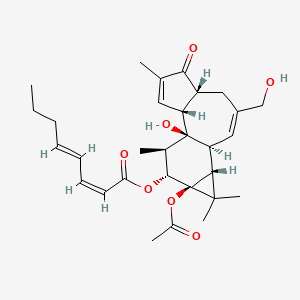

Pedilstatin is a phorbol ester that is 4-deoxyphorbol in which the hydroxy groups at positions 12 and 13 have been replaced by octa-2,4-dienoyloxy and acetyloxy groups respectively. It has a role as a plant metabolite. It is a phorbol ester, an acetate ester and a primary allylic alcohol.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of Pedilstatin is its anticancer properties. Research has shown that this compound exhibits potent inhibitory effects on the growth of various cancer cell lines. Notably, it has demonstrated a significant inhibition of the P388 lymphocytic leukemia cell line with an effective dose (ED50) of 0.28 µg/mL .

Case Study: P388 Lymphocytic Leukemia

- Objective : To evaluate the cytotoxic effects of this compound on P388 lymphocytic leukemia cells.

- Method : The compound was tested for its growth inhibitory effects using standard cell culture techniques.

- Results : this compound significantly inhibited cell proliferation, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Studies indicate that extracts from Pedilanthus tithymaloides exhibit significant anti-inflammatory effects, particularly in models of carrageenan-induced paw edema in rats .

Case Study: In Vivo Anti-inflammatory Effects

- Objective : To assess the anti-inflammatory activity of this compound in animal models.

- Method : Rats were treated with different doses of methanol extracts containing this compound, followed by induction of inflammation.

- Results : The extracts showed a dose-dependent reduction in inflammation compared to standard drugs like phenylbutazone.

Antimicrobial Activity

This compound also displays antimicrobial properties, effective against various pathogenic bacteria and fungi. A study conducted on extracts from Pedilanthus tithymaloides revealed significant antimicrobial activity against strains such as Streptococcus sanguinis and Enterococcus faecalis .

Case Study: Antimicrobial Efficacy Testing

- Objective : To evaluate the antimicrobial effects of this compound against selected pathogens.

- Method : Extracts were prepared using different solvents and tested using microdilution methods.

- Results : The hexane and ethyl acetate extracts exhibited notable antibacterial activity.

Antidiabetic Properties

Recent research highlights the antihyperglycemic and antihyperlipidemic effects of Pedilanthus tithymaloides extracts in diabetic models. The ethanolic leaf extract significantly reduced blood glucose levels and improved lipid profiles in alloxan-induced diabetic rats .

Case Study: Effects on Diabetic Rats

- Objective : To investigate the antidiabetic potential of this compound.

- Method : Diabetic rats were administered varying doses of ethanolic leaf extract over 21 days.

- Results : Significant reductions in blood glucose, cholesterol, and triglyceride levels were observed.

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are linked to its ability to modulate various cellular pathways. For instance, it has been shown to inhibit protein kinase C (PKC) activity, which is crucial in regulating cell growth and differentiation .

Data Summary Table

| Application | Effect | Model/Study Type | Key Findings |

|---|---|---|---|

| Anticancer | Growth inhibition | P388 lymphocytic leukemia cells | ED50 = 0.28 µg/mL |

| Anti-inflammatory | Reduced edema | Carrageenan-induced rat model | Dose-dependent effect compared to phenylbutazone |

| Antimicrobial | Bacterial inhibition | Microdilution assay | Effective against Streptococcus sanguinis |

| Antidiabetic | Lowered blood glucose levels | Alloxan-induced diabetic rats | Significant lipid profile improvement |

Q & A

Basic Research Questions

Q. What experimental design frameworks are recommended for initial pharmacological studies of Pedilstatin?

- Methodological Answer : Use a hypothesis-driven approach with in vitro and in vivo models to assess this compound’s bioactivity. For in vitro studies, employ dose-response assays (e.g., IC50 determination) using cell lines relevant to the compound’s hypothesized mechanism. In vivo models should follow ARRIVE guidelines for ethical reproducibility . Include controls for solvent effects and batch variability. Pilot studies should precede large-scale experiments to optimize parameters (e.g., exposure time, concentration ranges) .

Q. How should researchers formulate hypotheses to evaluate this compound’s mechanism of action?

- Methodological Answer : Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. Example: "Does this compound (Intervention) inhibit [specific enzyme/pathway] (Population) compared to [existing inhibitor] (Comparison), as measured by [kinetic assay/transcriptomic analysis] (Outcome)?" . Validate hypotheses with literature reviews of structurally analogous compounds and pathway databases (e.g., KEGG, Reactome).

Q. What criteria define robust data collection for this compound’s pharmacokinetic profiling?

- Methodological Answer : Collect time-series data on absorption, distribution, metabolism, and excretion (ADME) using LC-MS/MS or radiolabeled tracing. Ensure triplicate measurements per timepoint and account for inter-individual variability in in vivo models. Adhere to FDA guidelines for bioanalytical method validation (precision, accuracy, stability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different experimental models?

- Methodological Answer : Apply principal contradiction analysis to identify variables influencing divergent results. For example, discrepancies between in vitro and in vivo efficacy may arise from bioavailability differences. Use sensitivity analysis to quantify the impact of confounding factors (e.g., metabolic degradation, protein binding). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in this compound studies?

- Methodological Answer : Use non-linear regression models (e.g., log-logistic curves) to calculate LD50/LC50 values. For longitudinal toxicity data, apply mixed-effects models to account for repeated measures. Report confidence intervals and effect sizes (Cohen’s d for magnitude). Validate assumptions with Shapiro-Wilk normality tests and Levene’s homogeneity of variance .

Q. How should multi-omics datasets (transcriptomic, proteomic) be integrated to elucidate this compound’s polypharmacology?

- Methodological Answer : Employ systems biology approaches :

- Pathway enrichment analysis (GSEA, DAVID) to identify overrepresented biological processes.

- Network pharmacology tools (Cytoscape, STRING) to map compound-target-disease interactions.

- Machine learning (LASSO regression, random forests) to prioritize high-confidence targets from high-dimensional data .

Q. What strategies mitigate bias in preclinical efficacy studies of this compound?

- Methodological Answer : Implement blinded randomization in animal studies and use automated high-content screening to reduce observer bias in in vitro assays. For in silico studies, apply permutation testing to validate docking scores. Disclose all conflicts of interest and raw data in supplementary materials to enable third-party verification .

Q. Data Validation & Reproducibility

Q. How can researchers ensure reproducibility of this compound’s synthesis and characterization?

- Methodological Answer : Document synthesis protocols using CHEM21 guidelines , including purity thresholds (≥95% by HPLC), spectral data (NMR, HRMS), and batch-specific QC metrics. For crystalline compounds, provide XRD data and CIF files. Share protocols via repositories like Zenodo or Protocols.io to facilitate replication .

Q. What validation steps are critical for this compound’s in silico docking studies?

- Methodological Answer :

Propiedades

Fórmula molecular |

C30H40O7 |

|---|---|

Peso molecular |

512.6 g/mol |

Nombre IUPAC |

[(1R,2R,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2Z,4E)-octa-2,4-dienoate |

InChI |

InChI=1S/C30H40O7/c1-7-8-9-10-11-12-24(33)36-27-18(3)29(35)22-13-17(2)25(34)21(22)14-20(16-31)15-23(29)26-28(5,6)30(26,27)37-19(4)32/h9-13,15,18,21-23,26-27,31,35H,7-8,14,16H2,1-6H3/b10-9+,12-11-/t18-,21-,22-,23+,26-,27-,29+,30-/m1/s1 |

Clave InChI |

ALKHEZOKTHCOBM-GTBZSHDQSA-N |

SMILES |

CCCC=CC=CC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)C)OC(=O)C)CO)C)O)C |

SMILES isomérico |

CCC/C=C/C=C\C(=O)O[C@@H]1[C@H]([C@@]2([C@@H]3C=C(C(=O)[C@@H]3CC(=C[C@H]2[C@H]4[C@@]1(C4(C)C)OC(=O)C)CO)C)O)C |

SMILES canónico |

CCCC=CC=CC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)C)OC(=O)C)CO)C)O)C |

Sinónimos |

13-O-acetyl-12-O-(2'Z,4'E-octadienoyl)-4alpha-deoxyphorbol pedilstatin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.